3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2,5-Dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The compound features a 2,5-dimethylbenzyl group at the N3 position and a p-tolyl (4-methylphenyl) substituent at the C7 position. Thienopyrimidinones are recognized for their structural similarity to psoralen derivatives (Figure 1, described in ), which are known for their DNA-intercalating and photochemotherapeutic properties .
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-5-8-17(9-6-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-10-15(2)4-7-16(18)3/h4-10,12-13H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPQXSVAMXTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Benzyl and Tolyl Groups: The benzyl and tolyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit promising antiviral properties. For instance, compounds similar to 3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one have been tested against various viral strains, including HIV and influenza. These compounds often act by inhibiting viral replication or by blocking viral entry into host cells.
Case Study : A derivative of thieno[3,2-d]pyrimidine was shown to have an IC50 value of 0.35 μM against HIV-1 reverse transcriptase, indicating potent antiviral activity .
Anticancer Properties
Thienopyrimidines are also being explored for their anticancer potential. The structural modifications in compounds like this compound can enhance their ability to inhibit cancer cell proliferation.
Case Study : Research has indicated that similar thienopyrimidine compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antiinflammatory Effects
The anti-inflammatory properties of thienopyrimidine derivatives are another area of interest. These compounds may modulate inflammatory responses by inhibiting key enzymes and cytokines involved in inflammation.
Research Findings : Studies have reported that thieno[3,2-d]pyrimidine derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Optoelectronic Applications
Beyond biological applications, thienopyrimidine derivatives are being investigated for their use in optoelectronic devices. Their unique electronic properties make them suitable candidates for organic solar cells and light-emitting diodes (LEDs).
Research Insights : Compounds with similar structures have been effectively utilized in the fabrication of organic photovoltaics, showing enhanced efficiency and stability .
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the microbial cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Substituent Effects on Physicochemical Properties: Hydroxyl groups (e.g., 3b in ) increase polarity and lower melting points compared to methoxy or methyl-substituted analogs.
Microwave-assisted synthesis (e.g., phosphorus oxychloride-mediated chlorination in ) improves efficiency for similar scaffolds.
Pyrido-thieno-pyrimidines (e.g., 6b–6d in ) exhibit antimicrobial activity, suggesting substituent-dependent pharmacological profiles.
Antitumor and Antimicrobial Potential
While direct data for the target compound are lacking, structurally related thienopyrimidinones demonstrate:
- Antitumor Activity : Derivatives with methyl or benzyl groups (e.g., 3a in ) inhibit cancer cell lines (MCF-7, A549) in cytotoxicity assays .
- Antimicrobial Activity : Pyrazole-fused analogs (e.g., 6c in ) show efficacy against Gram-positive bacteria due to enhanced membrane permeability .
Structure-Activity Relationship (SAR)
Biological Activity
The compound 3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial and anticancer properties, with supporting data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that contributes to its biological effects. The presence of thieno and pyrimidine rings is significant in determining its interaction with biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of thieno[3,2-d]pyrimidine derivatives. A series of compounds, including those similar to this compound, were evaluated for their activity against Plasmodium falciparum and Plasmodium berghei. Notably, compounds with specific substitutions at the 4-position exhibited promising results:
| Compound | Activity Against P. falciparum | Activity Against P. berghei | Toxicity (HepG2) |
|---|---|---|---|
| Chloro analogue | Good | Moderate | Moderate |
| 3-(2,5-dimethylbenzyl)-7-(p-tolyl) derivative | TBD | TBD | TBD |
The above table summarizes findings where certain derivatives demonstrated effective inhibition of both erythrocytic and hepatic stages of malaria parasites .
Anticancer Activity
In addition to its antimalarial properties, thieno[3,2-d]pyrimidines have shown significant anticancer activity. For instance, a study reported that several derivatives exhibited cytotoxic effects against breast cancer cell lines (e.g., T-47D). The compound VIb from a related study displayed high inhibitory activity against PI3K isoforms:
| Compound | IC50 (T-47D) | PI3Kβ Inhibition (%) | PI3Kγ Inhibition (%) |
|---|---|---|---|
| VIb | 0.25 µM | 72 | 84 |
| 3-(2,5-dimethylbenzyl)-7-(p-tolyl) derivative | TBD | TBD | TBD |
This indicates that structural modifications can lead to enhanced biological efficacy .
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their biological effects often involves inhibition of key enzymes such as protein kinases. These enzymes play crucial roles in cell signaling pathways related to growth and proliferation. The ability of these compounds to inhibit protein kinases suggests a potential therapeutic application in treating cancers and other proliferative diseases .
Case Studies
- Antimalarial Efficacy : A study involving the synthesis and evaluation of various thieno[3,2-d]pyrimidine derivatives found that specific substitutions at the 4-position significantly impacted their antimalarial activity. The introduction of bulky groups enhanced potency against P. falciparum while maintaining acceptable toxicity profiles .
- Cytotoxicity in Cancer Cells : Another study evaluated a range of thieno[3,2-d]pyrimidines for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with specific aryl substitutions showed improved inhibitory effects on cell growth compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
